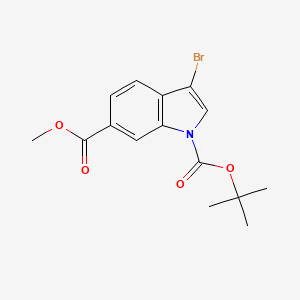
1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate” is a chemical compound with the molecular formula C15H16BrNO4 . It is a solid substance and is part of the indole family, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indoles are important types of molecules and natural products and play a main role in cell biology . Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has additional functional groups attached to this core, including a tert-butyl group, a methyl group, a bromo group, and two carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate” include its molecular weight of 354.2 . It is a solid substance stored in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Indole derivatives are recognized as significant moieties in drug discovery. They have been used for generations to treat various conditions such as high blood pressure and mental disorders. For example, reserpine, an indole alkaloid, is used to treat high blood pressure and severe agitation in patients with mental disorders .
Cancer Treatment
Indoles, both natural and synthetic, have shown various biologically vital properties, including applications in treating cancer cells. Vinblastine, an indole derivative, is used for treating various kinds of cancer, including Kaposi’s sarcoma and Hodgkin’s disease .
Biological Activity
Indole derivatives have diverse biological and clinical applications due to their pharmacological activities. They are involved in the production of plant hormones and have been studied for their potential in treating microbial infections and other disorders .
Synthetic Applications
Indole derivatives can serve as precursors to biologically active natural products. For instance, tert-butyl indole carboxylates have been synthesized with good yield and selectivity as potential precursors to natural products like Indiacen A and B .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
Direcciones Futuras
The future directions for the research and application of “1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate” and similar indole derivatives could involve the development of novel methods of synthesis and the exploration of their potential as biologically active compounds for the treatment of various health conditions .
Propiedades
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3-bromoindole-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-6-5-9(7-12(10)17)13(18)20-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWCWANVQUOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

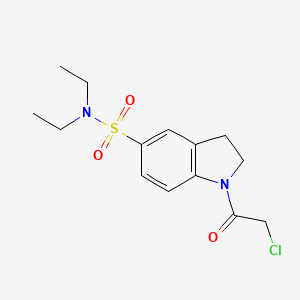
![2-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2944128.png)
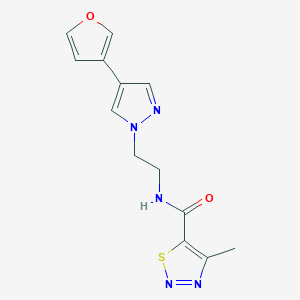
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B2944133.png)


![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)
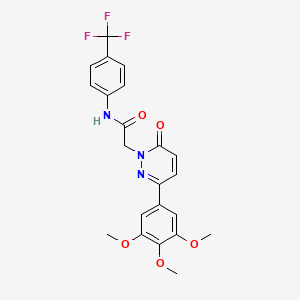

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)
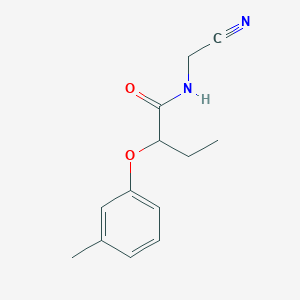
![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)
![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)